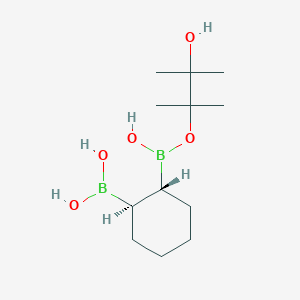

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

Übersicht

Beschreibung

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexane ring substituted with two boronic ester groups, making it a valuable intermediate in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with bis(pinacolato)diboron. The reaction is usually catalyzed by a transition metal catalyst such as palladium or nickel, under mild conditions. The reaction proceeds via the formation of a boronate ester intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane undergoes various types of reactions, including:

Oxidation: The boronic ester groups can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The boronic ester groups can be substituted with other functional groups via cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium or nickel catalysts are used in cross-coupling reactions, often in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Cyclohexane-1,2-diol.

Substitution: Various substituted cyclohexane derivatives, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane has numerous applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require boronic ester functionalities.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane primarily involves its ability to participate in cross-coupling reactions. The boronic ester groups react with halides or pseudohalides in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. This process is facilitated by the formation of a boronate complex, which undergoes transmetallation and reductive elimination to yield the final product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(pinacolato)diboron: A widely used boronic ester in cross-coupling reactions.

Cyclohexane-1,2-diol: The precursor to (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane.

1,2-Bis(boronic acid)cyclohexane: Another boronic acid derivative of cyclohexane.

Uniqueness

This compound is unique due to its dual boronic ester functionalities, which enhance its reactivity and versatility in organic synthesis. Its ability to form stable boronate complexes makes it particularly valuable in cross-coupling reactions, setting it apart from other similar compounds.

Biologische Aktivität

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic purposes. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C18H34B2O4

- Molar Mass : 336.08 g/mol

- CAS Number : 1218790-09-0

- Storage Conditions : 2-8°C

- Hazard Classification : Irritant

The biological activity of this compound is largely attributed to its ability to form stable complexes with various biomolecules. The boron-containing dioxaborolane moieties are known to participate in reversible covalent bonding with hydroxyl and amino groups in proteins and nucleic acids. This property enables the compound to modulate enzymatic activity and influence cellular signaling pathways.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties

Research has shown that boron-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

3. Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects due to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKOPBKHPOIHAU-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@H]2B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682259 | |

| Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-09-0 | |

| Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.